molecular formula C9H21N3 B3053088 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 50846-06-5

2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B3053088
CAS No.: 50846-06-5
M. Wt: 171.28 g/mol
InChI Key: XXSQACLXBZQBST-UHFFFAOYSA-N
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Description

Chemical Name: 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine Molecular Formula: C₉H₂₁N₃ Molecular Weight: 171.28 g/mol CAS Number: 50846-06-5 Structural Features: This secondary amine features a branched propane backbone with a methyl group at position 2 and a 4-methylpiperazine substituent at position 2.

Synthesis: The compound is synthesized via condensation reactions, often utilizing coupling reagents such as HOBT (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of tertiary amines like triethylamine (Et₃N). For example, it is formed by reacting intermediates with 3-(4-methylpiperazin-1-yl)propan-1-amine under mild conditions (room temperature, dichloromethane solvent) .

Properties

IUPAC Name

2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQACLXBZQBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)CN1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589855
Record name 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50846-06-5
Record name β,4-Dimethyl-1-piperazinepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50846-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine vary in backbone length, substituent positioning, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperazine-Containing Amines

Compound Name Molecular Formula Substituent Position Molecular Weight Key Differences/Applications
This compound C₉H₂₁N₃ 3-(4-Me piperazine) 171.28 Reference compound; branched backbone enhances steric bulk .
3-(4-Methylpiperazin-1-yl)propan-1-amine (QF-5302) C₈H₁₉N₃ 3-(4-Me piperazine) 157.26 Linear propane backbone; reduced steric hindrance improves solubility .
2-(4-Methylpiperazin-1-yl)propan-1-amine (QZ-9240) C₈H₁₉N₃ 2-(4-Me piperazine) 157.26 Piperazine at position 2; shorter chain may limit binding affinity .
1-(4-Methylpiperazin-1-yl)propan-2-amine C₈H₁₉N₃ 1-(4-Me piperazine) 157.26 Amine at terminal position; increased nucleophilicity for derivatization .
1-(4-Methylpiperazin-1-yl)propan-2-ol (JB-3855) C₈H₁₈N₂O 1-(4-Me piperazine) 158.25 Hydroxyl group replaces amine; reduced basicity but improved hydrogen-bonding capacity .
Olanzapine C₁₇H₂₀N₄S 4-(4-Me piperazine) 312.44 Thienobenzodiazepine core; clinical antipsychotic targeting dopamine/serotonin receptors .

Key Insights :

Substituent Positioning : Moving the piperazine group from position 3 (target compound) to position 2 (QZ-9240) alters electronic distribution and spatial orientation, which could influence interactions with biological targets .

Functional Group Swaps: Replacing the amine with a hydroxyl group (JB-3855) reduces basicity (pKa ~9 → ~7) and introduces hydrogen-bond donor capacity, impacting solubility and target engagement .

Biological Activity

2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine is a compound with significant biological activity, primarily due to its structural features, including the piperazine ring. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₁₄N₂
  • IUPAC Name : this compound

Chemical Reactions

This compound can undergo several chemical reactions:

Reaction TypeDescription
Oxidation Can form N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Can be reduced to form secondary amines using lithium aluminum hydride or sodium borohydride.
Substitution Participates in nucleophilic substitution reactions where the amine group can be replaced by other functional groups.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the piperazine moiety enhances its membrane permeability, facilitating its interaction with target proteins. This compound has been explored for its potential as a therapeutic agent in several studies.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation effectively:

  • Case Study : A derivative showed an IC₅₀ value of 0.69 μM against HeLa cells, significantly more potent than doxorubicin (IC₅₀ = 2.29 μM) .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.

Infectious Diseases

In studies targeting multidrug-resistant strains of Mycobacterium tuberculosis, analogues of this compound have demonstrated potent inhibitory effects, suggesting a role in treating resistant infections .

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from similar compounds:

Compound NameKey DifferencesPotential Applications
1-(3-Aminopropyl)-4-methylpiperazineLacks the 2-methyl groupLimited therapeutic applications
3-(4-Methylpiperazin-1-yl)propan-1-amineSimilar structure but different substitution patternPotential use in drug development

Synthesis and Biological Evaluation

A series of studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Antiproliferative Activity : A derivative demonstrated significant antiproliferative effects against various cancer cell lines.
  • Mechanistic Studies : Investigations into the binding interactions with target proteins have provided insights into the mechanisms underlying its biological activity .

Pharmacokinetic Profiles

Initial pharmacokinetic studies suggest favorable profiles for some derivatives, indicating good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine, and how is structural confirmation achieved?

Answer:
The synthesis typically involves multi-step protocols, including amination and coupling reactions. For example, chiral intermediates may be synthesized via reductive amination of precursors like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, followed by purification using column chromatography. Structural confirmation is achieved through:

  • Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .
  • ¹H NMR : To resolve stereochemistry and confirm substituent positions (e.g., characteristic shifts for piperazine protons at δ 2.3–2.5 ppm) .

Advanced: How can researchers address discrepancies in biological activity data between stereoisomers of this compound?

Answer:
Discrepancies often arise due to chiral center configurations. For instance, enantiomers like COMPOUND 37 (1R,4R) and COMPOUND 41 (1S,4S) in exhibit distinct receptor-binding profiles. To resolve such contradictions:

  • Chiral chromatography : Separate isomers using chiral stationary phases (e.g., amylose-based columns).
  • Docking simulations : Compare isomer binding affinities to targets like dopamine receptors, as demonstrated in for analogous piperazine derivatives .

Basic: What analytical methods are suitable for quantifying impurities in synthesized batches?

Answer:

  • HPLC with UV detection : Use C18 columns and gradients of acetonitrile/water (0.1% TFA) for separation.
  • LC-MS/MS : To identify trace impurities (e.g., unreacted precursors or byproducts) .
  • Reference standards : Compare retention times and fragmentation patterns with certified materials (e.g., Impurity B in ) .

Advanced: How can the compound’s selectivity for dopamine D3 vs. D2 receptors be experimentally validated?

Answer:

  • Radioligand binding assays : Use ³H-labeled ligands (e.g., ³H-SPD) on transfected HEK293 cells expressing D2/D3 receptors. Measure IC₅₀ values and calculate selectivity ratios .
  • Functional assays : Monitor cAMP inhibition or β-arrestin recruitment via BRET (Bioluminescence Resonance Energy Transfer) .

Basic: What safety protocols are critical when handling this compound in vitro?

Answer:

  • PPE : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Answer:

  • LogP calculations : Optimize lipophilicity (target LogP ~2–3) using software like Schrödinger’s QikProp.
  • Molecular dynamics simulations : Predict BBB permeability via P-glycoprotein interaction analysis .
  • In silico ADMET : Evaluate toxicity and metabolic stability using platforms like SwissADME .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems.
  • Intermediate stability : Monitor degradation of amine intermediates under acidic conditions using stability-indicating HPLC methods .

Advanced: How can researchers resolve conflicting NMR data for piperazine ring protons in different solvents?

Answer:

  • Solvent titration : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects.
  • Variable-temperature NMR : Identify dynamic conformational changes (e.g., chair-flip transitions) .

Basic: What spectroscopic techniques confirm the presence of the 4-methylpiperazine moiety?

Answer:

  • ¹³C NMR : Look for signals at ~45–50 ppm (N-CH₃) and 55–60 ppm (piperazine carbons).
  • IR spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in metabolic pathway studies?

Answer:

  • Synthesis of ¹⁵N-labeled analogs : Use ¹⁵N-methylamine in the final amination step.
  • LC-MS metabolic profiling : Track labeled metabolites in hepatocyte incubations to identify oxidative/N-dealkylation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine
Reactant of Route 2
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2-Methyl-3-(4-methylpiperazin-1-yl)propan-1-amine

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